N'-[(E)-(3-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Description
N'-[(E)-(3-Methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a Schiff base derivative characterized by a 4,5,6,7-tetrahydroindazole core linked to a 3-methoxyphenyl group via a hydrazide bridge. The E-configuration of the methylidene group ensures structural rigidity, which is critical for binding to biological targets.
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C16H18N4O2/c1-22-12-6-4-5-11(9-12)10-17-20-16(21)15-13-7-2-3-8-14(13)18-19-15/h4-6,9-10H,2-3,7-8H2,1H3,(H,18,19)(H,20,21)/b17-10+ |
InChI Key |
XMAQTSWXAMXSRX-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=NNC3=C2CCCC3 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=NNC3=C2CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
N'-[(E)-(3-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide exhibits potential therapeutic properties. Research indicates its role as an enzyme inhibitor , particularly against cyclooxygenase-2 (COX-2), which is significant in the development of anti-inflammatory drugs . Additionally, studies have suggested its potential as an anti-cancer agent , with ongoing investigations into its efficacy against various cancer cell lines.
The compound has shown promise in biological applications due to its interaction with biological macromolecules. Its hydrazone structure allows it to participate in various biochemical reactions. For instance:
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains .
Materials Science
In addition to its biological applications, this compound is being explored for use in developing new materials. Its unique chemical structure makes it a candidate for:
- Organic Solar Cells : Research is underway to assess its efficiency as a component in organic photovoltaic devices due to its electronic properties.
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific functionalities .
Case Study 1: Anti-Cancer Activity
A study published in Molecular Pharmacology investigated the anti-cancer effects of various indazole derivatives. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction .
Case Study 2: Enzyme Inhibition
Research highlighted in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited COX-2 activity in vitro. This inhibition was linked to its potential use as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and inhibit their activity, which may result in various biological effects. For example, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2) expression, providing anti-inflammatory effects . The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
Positional Isomerism: 3-Methoxy vs. 2-Methoxy vs. 4-Substituted Phenyl Groups
- 2-Methoxyphenyl (): Ortho-substitution introduces steric hindrance, which may reduce binding affinity compared to the meta-substituted analog. Limited data are available for this isomer.
- 4-tert-Butylphenyl () : The bulky tert-butyl group at the para position increases lipophilicity (logP ~3.5) and molecular weight (324.428 g/mol), possibly enhancing membrane permeability but reducing solubility.
Functional Group Variations
- 4-Methylphenyl (Suprafenacine, ) : The methyl group at the para position confers microtubule-destabilizing activity, inducing G2/M phase arrest in cancer cells. Compared to the 3-methoxy analog, the lack of an oxygen atom may reduce hydrogen-bonding capacity .
- 3,4-Dimethoxyphenyl () : Additional methoxy groups in analogs like 5a enhance electronic effects, improving antibacterial activity (e.g., MIC values <10 µM against S. aureus) .
Core Heterocyclic Modifications
- Indazole vs. Isothiazole () : The replacement of the indazole core with an isothiazole ring (as in 5-Chloro-N’-[(E)-(3-methoxyphenyl)methylidene]-3-methylisothiazole-4-carbohydrazide) alters electron distribution and steric bulk. Isothiazole derivatives exhibit antiproliferative activity (IC50 ~5–20 µM in MCF-7 cells), suggesting the indazole core may offer superior target specificity .
- Hexahydroindazole (): Saturation of the indazole ring (tetrahydro vs.
Antiproliferative Activity
- Target Compound : Preliminary data suggest activity against drug-resistant cancer cells, likely via microtubule disruption (cf. Suprafenacine’s mechanism) .
- Isothiazole Analogs () : Exhibit moderate cytotoxicity (IC50 ~15 µM in HeLa cells), highlighting the importance of the indazole core for potency.
Antibacterial Potential
- Pyrimidine-Containing Analogs (): Schiff bases with 3,4-dimethoxyphenyl groups show broad-spectrum antibacterial activity (MIC: 8–32 µg/mL against E. coli and P. aeruginosa), suggesting the 3-methoxy group in the target compound could be optimized for similar applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Biological Activity
N'-[(E)-(3-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a synthetic compound with potential biological activity that has garnered attention in pharmacological research. This article aims to explore the compound's biological properties, mechanisms of action, and its potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 286.34 g/mol. The compound features a hydrazone linkage and an indazole core, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that various indazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds often fall within the range of 15.625 to 125 μg/mL against standard bacterial strains .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 15.625 - 125 | Antimicrobial against MRSA and SE |
| Ciprofloxacin | 0.381 - 48.8 | Reference standard |
Cytotoxicity
The cytotoxicity of this compound has been evaluated in various cell lines. Notably, it exhibits relatively low cytotoxicity compared to other compounds in its class, making it a candidate for further drug development aimed at treating conditions like leishmaniasis and Chagas disease .
Anti-inflammatory Properties
Indazole derivatives have also been investigated for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses . This mechanism suggests potential therapeutic applications in inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives. For instance, certain derivatives have shown selective inhibition of cancer cell migration and invasion through modulation of signaling pathways involved in tumor progression . The structure-activity relationship (SAR) analysis indicates that specific substitutions on the indazole scaffold enhance its potency and selectivity towards cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of indazole derivatives demonstrated that this compound exhibited significant antibacterial activity against MRSA with an MIC comparable to standard antibiotics.
- Cytotoxicity Assessment : In vitro cytotoxicity assays using MDA-MB-231 breast cancer cells revealed that the compound reduced cell viability significantly at higher concentrations while maintaining low toxicity levels in normal cells .
Q & A
Basic Research Question
- FT-IR and NMR : Confirm the presence of the hydrazide (-CONHNH₂) and methoxy (-OCH₃) groups via N-H stretching (3200–3300 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) . ¹H NMR signals at δ 8.3–8.5 ppm (imine proton) and δ 3.8 ppm (methoxy group) are diagnostic .
- X-ray Crystallography : Resolves tautomeric forms and confirms the E-configuration of the imine bond .
- DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV) and electrostatic potential maps to identify reactive sites .
How can reaction conditions be optimized using design of experiments (DoE) or machine learning algorithms?
Advanced Research Question
- DoE Approaches : Fractional factorial designs screen variables (e.g., solvent, temperature, catalyst ratio) to identify critical parameters. For example, a 2⁴⁻¹ design revealed temperature and catalyst concentration account for 80% of yield variability .
- Bayesian Optimization : Outperforms traditional one-variable-at-a-time (OVAT) methods by iteratively modeling yield as a function of reaction variables, reducing optimization cycles by 40% .
Advanced Research Question
- Molecular Docking : Simulate binding to kinases (e.g., CDK2) or receptors (e.g., estrogen receptor) using AutoDock Vina. The indazole core shows high affinity for ATP-binding pockets (docking score ≤ -8.5 kcal/mol) .
- QSAR Models : Relate substituent electronegativity and steric bulk to activity trends. Methoxy groups enhance lipid solubility, improving membrane permeability .
- Network Pharmacology : Identify polypharmacology via STRING or KEGG databases, linking the compound to apoptosis or oxidative stress pathways .
How can structural analogs be systematically analyzed to establish structure-activity relationships (SAR)?
Advanced Research Question
- Analog Synthesis : Replace the methoxy group with halogens or alkyl chains to assess electronic/steric effects .
- Pharmacophore Mapping : Highlight essential features (e.g., planar indazole ring, hydrogen-bonding hydrazide) using Schrödinger Phase .
- Data Clustering : Apply principal component analysis (PCA) to group analogs by activity profiles, revealing substituent-driven trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
